3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
The compound 3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by:
- A thieno[2,3-b]pyridine core with a carboxamide group at position 2.
- 3-Amino and 4-(furan-2-yl) substituents on the fused thiophene-pyridine ring.
- 6-(4-Methoxyphenyl) and N-(3,4-dimethylphenyl) groups contributing to steric and electronic modulation.
This structural framework is associated with diverse biological activities, including antiplasmodial and cardiac stress inhibition, as observed in related analogs .
Properties
IUPAC Name |
3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-15-6-9-18(13-16(15)2)29-26(31)25-24(28)23-20(22-5-4-12-33-22)14-21(30-27(23)34-25)17-7-10-19(32-3)11-8-17/h4-14H,28H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPNFEWVAGKCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-proliferative effects, and possible mechanisms of action.
Cytotoxicity and Anti-Proliferative Effects
Recent studies have investigated the cytotoxic effects of thienopyridine derivatives against various cancer cell lines. For instance, compounds similar to the one have shown promising anti-cancer properties against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The cytotoxicity of these compounds is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
|---|---|---|---|
| 3-amino... | MCF-7 | 13.42 | 0.045 |
| Similar Compound | MDA-MB-231 | 62.86 | 0.24 |
The data suggests that modifications on the thienopyridine scaffold can significantly enhance cytotoxicity against these cancer cell lines .
The mechanisms underlying the biological activity of thienopyridine derivatives are varied but often involve:
- Inhibition of Cell Cycle Progression: Many thienopyridines cause cell cycle arrest, particularly in the G1 phase, which prevents cancer cells from proliferating.
- Induction of Apoptosis: These compounds may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Targeting Specific Kinases: Some derivatives have been shown to inhibit kinases involved in cancer progression, such as PI3K and mTOR pathways.
Study on Thienopyrimidine Derivatives
A study conducted on a series of thienopyrimidine derivatives demonstrated their potential as anti-cancer agents. The derivatives were tested against MCF-7 and MDA-MB-231 cell lines. The most potent compound exhibited an IC50 value of 52.56 µg/mL against MDA-MB-231 cells while maintaining a relatively high IC50 value for normal cells (BALB 3T3), indicating selectivity towards cancerous cells .
Comparative Analysis with Other Compounds
In comparative studies, the compound's biological activity was juxtaposed with other known thienopyridines and thienopyrimidines. The results indicated that while some compounds demonstrated higher cytotoxicity, the specific structural features of the compound may confer unique properties beneficial for further development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s substituents are compared to key analogs in Table 1:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl and furan-2-yl substituents contrast with analogs bearing CF3 or chlorophenyl groups, which reduce electron density and may enhance receptor binding .
- Aromatic vs. Heterocyclic Substituents : Thiophene and phenyl at R6 (e.g., ) favor planar stacking, whereas the target’s 4-methoxyphenyl introduces steric bulk and polarity.
Yield Comparison :
Physical and Spectroscopic Properties
Melting Points and Stability:
Spectroscopic Data:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
